molecular formula C11H15ClN2 B1369727 1-[(4-Chlorophenyl)methyl]pyrrolidin-3-amine CAS No. 61695-07-6

1-[(4-Chlorophenyl)methyl]pyrrolidin-3-amine

Cat. No.: B1369727
CAS No.: 61695-07-6
M. Wt: 210.7 g/mol
InChI Key: GLXIMRGOPABCGC-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]pyrrolidin-3-amine is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a pyrrolidine ring substituted with a 4-chlorobenzyl group

Scientific Research Applications

1-[(4-Chlorophenyl)methyl]pyrrolidin-3-amine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with the compound are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Biochemical Analysis

Biochemical Properties

1-[(4-Chlorophenyl)methyl]pyrrolidin-3-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The pyrrolidine ring in this compound allows it to explore the pharmacophore space efficiently due to its sp3-hybridization and stereochemistry . This compound has been shown to interact with enantioselective proteins, leading to different biological profiles depending on the spatial orientation of its substituents .

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific proteins can lead to changes in cell function, including alterations in metabolic pathways and gene expression . These effects are crucial for understanding the compound’s potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The pyrrolidine ring’s stereochemistry plays a crucial role in these interactions, affecting the compound’s binding mode to enantioselective proteins . This mechanism is essential for understanding how the compound exerts its effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Long-term studies have shown that the compound can have lasting effects on cellular function, both in vitro and in vivo . Understanding these temporal effects is crucial for its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological changes . It is important to consider any toxic or adverse effects at high doses to ensure the compound’s safety and efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, affecting metabolic flux and metabolite levels . Understanding these pathways is essential for predicting the compound’s behavior in biological systems and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound interacts with transporters and binding proteins, influencing its localization and accumulation . These interactions are important for understanding how the compound reaches its target sites and exerts its effects.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. The compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles . Understanding its subcellular localization is essential for predicting its biological effects and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Chlorophenyl)methyl]pyrrolidin-3-amine typically involves the reaction of 4-chlorobenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chlorophenyl)methyl]pyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Bromophenyl)methyl]pyrrolidin-3-amine
  • 1-[(4-Fluorophenyl)methyl]pyrrolidin-3-amine
  • 1-[(4-Methylphenyl)methyl]pyrrolidin-3-amine

Uniqueness

1-[(4-Chlorophenyl)methyl]pyrrolidin-3-amine is unique due to the presence of the 4-chlorobenzyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2/c12-10-3-1-9(2-4-10)7-14-6-5-11(13)8-14/h1-4,11H,5-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXIMRGOPABCGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585727
Record name 1-[(4-Chlorophenyl)methyl]pyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61695-07-6
Record name 1-[(4-Chlorophenyl)methyl]pyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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